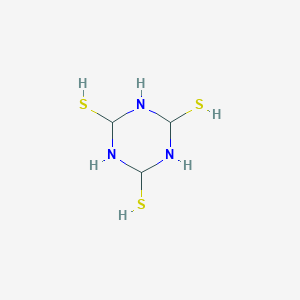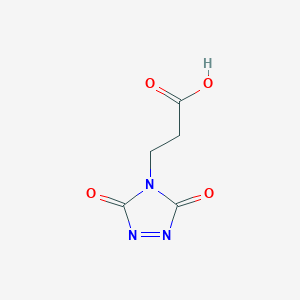
1,3,5-Triazinane-2,4,6-trithiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Triazinane-2,4,6-trithiol can be synthesized through several methods. One common approach involves the cyclotrimerization of thiourea derivatives. The reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product. For example, the use of an iron catalyst in the presence of ammonium iodide has been demonstrated to be effective .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
化学反応の分析
Types of Reactions
1,3,5-Triazinane-2,4,6-trithiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur and nitrogen atoms in the ring structure.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride can reduce the compound to form thiols or other reduced derivatives.
Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, often using halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
科学的研究の応用
1,3,5-Triazinane-2,4,6-trithiol has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions, particularly those involving sulfur and nitrogen atoms.
作用機序
The mechanism of action of 1,3,5-Triazinane-2,4,6-trithiol involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can lead to the formation of stable complexes or the modification of target molecules. The compound’s reactivity allows it to participate in various chemical pathways, influencing biological and chemical processes .
類似化合物との比較
Similar Compounds
1,3,5-Triazinane-2,4,6-trione:
1,3,5-Triazine-2,4,6-trithiol trisodium salt: This derivative is used for the removal of heavy metals from polluted waters.
Uniqueness
1,3,5-Triazinane-2,4,6-trithiol is unique due to the presence of sulfur atoms in its ring structure, which imparts distinct chemical properties compared to its oxygen-containing analogs. This uniqueness makes it valuable in specific applications where sulfur reactivity is desired .
特性
分子式 |
C3H9N3S3 |
|---|---|
分子量 |
183.3 g/mol |
IUPAC名 |
1,3,5-triazinane-2,4,6-trithiol |
InChI |
InChI=1S/C3H9N3S3/c7-1-4-2(8)6-3(9)5-1/h1-9H |
InChIキー |
QEEYDEOFDJWDKU-UHFFFAOYSA-N |
正規SMILES |
C1(NC(NC(N1)S)S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-2-benzoyl-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B12348857.png)
amine](/img/structure/B12348865.png)
![N-[9-(2-hydroxyethoxymethyl)-6-oxo-5H-purin-2-yl]acetamide](/img/structure/B12348869.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylic acid](/img/structure/B12348873.png)
![[1,1'-Binaphthalene]-2,2'-diol, 3,3'-dibromo-, (1S)-](/img/structure/B12348880.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348889.png)
![copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate](/img/structure/B12348902.png)





![3-[3-[3-methyl-4-[[3-propan-2-yl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrazolidin-4-yl]methyl]phenoxy]propylamino]propanamide](/img/structure/B12348942.png)
